molecular formula C14H17N3O4 B2733858 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 444010-34-8

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B2733858
CAS RN: 444010-34-8
M. Wt: 291.307
InChI Key: KSPSQGXCQMJFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane is an organic compound with the formula C10H16. It is the simplest diamondoid - a class of cage-like, polycyclic hydrocarbons . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free, making it the most stable isomer of C10H16 .


Synthesis Analysis

Adamantane can be synthesized from a variety of precursors. For example, 1-adamantylamine can be synthesized from 1-bromoadamantane via N-(1-adamantyl)-formamide . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions. For example, various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons . Its melting point is 270 °C, and it sublimes rather than boiling .

Scientific Research Applications

Crystal Structure and NMR Spectroscopy

The crystal structures of 1-(1-adamantyl)pyrazole and its derivatives have been solved by X-ray analysis, revealing insights into the conformation about the bond between the heterocycle and the carbocycle. These studies suggest that the adamantane behaves as a free rotor, and the steric interactions of the adamantyl residue with substituents on the pyrazole ring are apparent in the C-13 chemical shifts (P. Cabildo et al., 1985).

Synthesis and Chemical Transformations

Adamantyl-substituted pyrazolones and isoxazolones have been synthesized through reactions with ethyl 3-(1-adamantyl)-3-oxopropanoate and various hydrazine derivatives, leading to diverse chemical transformations. This demonstrates the versatility of adamantyl-substituted compounds in synthetic chemistry (K. M. Bormasheva et al., 2010).

Molecular Recognition and Assembly

1,3-Bis[(pyrid-2-ylamino)carbonyl]adamantane has been shown to be an exceptionally versatile assembler of one-dimensional motifs, adapting its conformation to suit assembling partners and generate persistently one-dimensional motifs, such as infinite zig-zag ribbons and chains with both Cu(II) ions and dicarboxylic acids (I. Karle et al., 1997).

Antimicrobial and Anti-inflammatory Activities

Novel adamantyl-containing compounds, including 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles, have demonstrated significant antimicrobial and anti-inflammatory activities. This highlights the potential of adamantyl derivatives in the development of new therapeutic agents (A. Kadi et al., 2007).

Electrochemiluminescence Applications

Adamantyl-containing metal-organic frameworks have shown highly intense electrochemiluminescence (ECL) in solution, indicating potential applications in sensing and optical devices (C. Feng et al., 2016).

Mechanism of Action

The mechanism of action of adamantane derivatives can vary depending on their structure and the specific application. For example, some adamantane derivatives have shown antimicrobial activity, possibly due to their ability to disrupt microbial cell membranes .

Safety and Hazards

Adamantane is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

Adamantane and its derivatives have found practical applications as drugs, polymeric materials, and thermally stable lubricants . Future research may focus on developing new adamantane derivatives with improved properties and exploring their potential applications in various fields .

properties

IUPAC Name

1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPSQGXCQMJFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.